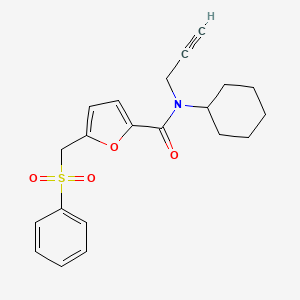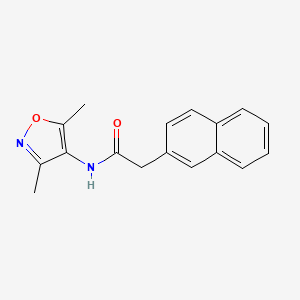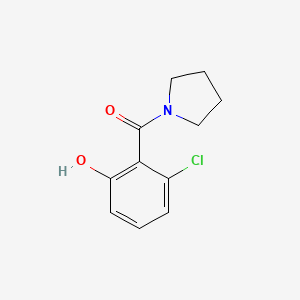
(2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone, also known as JWH-250, is a synthetic cannabinoid that has been found to have psychoactive effects. This compound was first synthesized in 1995 by John W. Huffman, an American organic chemist who is known for his work on synthetic cannabinoids. JWH-250 has been used in scientific research to study the cannabinoid receptor system and its effects on the brain and body.
Mechanism of Action
(2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone acts as a partial agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When (2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone binds to these receptors, it can produce a range of effects, including changes in mood, perception, and cognition. The exact mechanism of action of (2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is thought to involve the modulation of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and physiological effects:
(2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been found to have a range of biochemical and physiological effects on the body. These effects can include changes in heart rate, blood pressure, body temperature, and respiratory rate. (2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been found to produce changes in mood, perception, and cognition, including alterations in attention, memory, and decision-making.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is that it can produce effects similar to those of THC, but with greater potency and selectivity for the CB1 and CB2 receptors. This can allow researchers to study the effects of the cannabinoid receptor system in more detail. However, one limitation of using (2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis.
Future Directions
There are several future directions for research on (2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone and synthetic cannabinoids in general. One area of interest is the development of new compounds that can selectively target the CB1 and CB2 receptors, without producing unwanted side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, including the potential for addiction and other adverse effects. Overall, the study of synthetic cannabinoids has the potential to provide important insights into the cannabinoid receptor system and its role in health and disease.
Synthesis Methods
(2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2,6-dichlorophenol, which is then reacted with pyrrolidine to form (2,6-dichlorophenyl)pyrrolidine. This compound is then reacted with benzoyl chloride to form (2,6-dichlorophenyl)pyrrolidin-1-ylmethanone, which is then reacted with hydroxylamine to form (2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone.
Scientific Research Applications
(2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study the cannabinoid receptor system and its effects on the brain and body. This compound has been found to have a high affinity for the CB1 and CB2 receptors, which are the two main cannabinoid receptors in the body. Studies have shown that (2-Chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone can produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
properties
IUPAC Name |
(2-chloro-6-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-4-3-5-9(14)10(8)11(15)13-6-1-2-7-13/h3-5,14H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHXRDKKDTTZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)

![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)
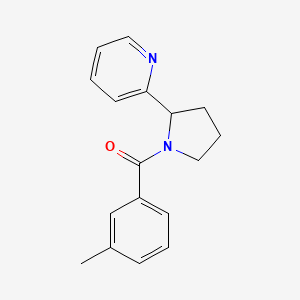
![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
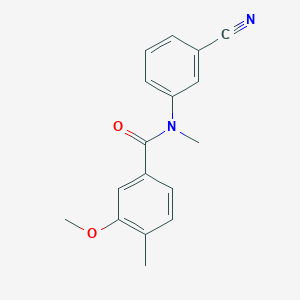
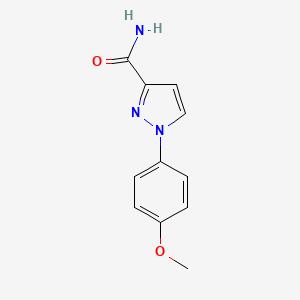
![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)
![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)
